3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Overview
Description
Scientific Research Applications
Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing
Sulfur-containing amino acids, such as cysteine, methionine, and glutathione, play crucial roles in physiological processes. The compound DTIQ (spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline]) serves as a selective probe for these analytes . Here’s how:
Potential Applications in Neurology and Pain Sensing
While not directly related to the compound , the trifluoromethyl group (CF₃) has intriguing applications. For instance, it is used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which may have implications in pain management and neurology .
Structural Motif in Agrochemicals and Pharmaceuticals
Although not specific to this compound, trifluoromethylpyridines are essential structural motifs in active agrochemicals and pharmaceutical ingredients. Their incorporation enhances bioactivity and metabolic stability .
Indole Derivatives and Biological Activity
Indole derivatives, such as indole-3-acetic acid, have diverse biological and clinical applications. While not directly related to the compound, understanding the broader context of indole derivatives can provide insights into their potential uses .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[5,6-dichloro-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O/c21-14-8-16-17(9-15(14)22)28(18(27-16)13-5-2-6-26-19(13)29)10-11-3-1-4-12(7-11)20(23,24)25/h1-9H,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJJSCOXXAIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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